molecular formula C10H9NO3 B13117781 Methyl 6-methylbenzo[d]oxazole-2-carboxylate

Methyl 6-methylbenzo[d]oxazole-2-carboxylate

Cat. No.: B13117781
M. Wt: 191.18 g/mol
InChI Key: CFZRIKMQVHDVLI-UHFFFAOYSA-N
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Description

Methyl 6-methylbenzo[d]oxazole-2-carboxylate is a chemical compound with the following IUPAC name : this compound is a chemical compound with the following IUPAC name: methyl 2-methyl-1,3-benzoxazole-6-carboxylate . It features a benzoxazole ring system and is typically a white to pale yellow crystalline solid. At room temperature, it exhibits relatively low solubility and can dissolve in alcohol-based solvents and chlorinated hydrocarbons .

Preparation Methods

Synthetic Routes:

There are several synthetic routes to obtain methyl 6-methylbenzo[d]oxazole-2-carboxylate. One common approach involves the condensation of 2-aminophenol with methyl chloroformate, followed by cyclization to form the benzoxazole ring. The reaction proceeds under mild conditions and yields the desired product.

Industrial Production:

While industrial-scale production methods may vary, the synthetic route mentioned above can be adapted for large-scale manufacturing. Optimization of reaction conditions, catalysts, and purification steps ensures efficient production.

Chemical Reactions Analysis

Methyl 6-methylbenzo[d]oxazole-2-carboxylate can participate in various chemical reactions:

  • Substitution Reactions : It can undergo nucleophilic substitution reactions at the carboxylate group.
  • Oxidation and Reduction : Depending on reaction conditions, it may be oxidized or reduced.
  • Common Reagents : Reagents like sodium hydroxide, acid chlorides, and reducing agents play a role in its transformations.
  • Major Products : The primary product is the methyl ester of 6-methylbenzo[d]oxazole-2-carboxylic acid.

Scientific Research Applications

Methyl 6-methylbenzo[d]oxazole-2-carboxylate finds applications in various fields:

  • Chemistry : As a building block for more complex molecules.
  • Biology : It may serve as a probe or precursor in biological studies.
  • Medicine : Researchers explore its potential as a drug intermediate.
  • Industry : It could be used in the synthesis of specialty chemicals.

Mechanism of Action

The exact mechanism by which this compound exerts its effects depends on its specific application. It may interact with cellular targets, enzymes, or receptors, influencing biological processes.

Comparison with Similar Compounds

While methyl 6-methylbenzo[d]oxazole-2-carboxylate is unique due to its specific substitution pattern, similar compounds include other benzoxazoles and related heterocycles. These analogs may have distinct properties and applications .

Remember that further research and experimentation are essential to fully understand the compound’s behavior and potential applications

Properties

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

methyl 6-methyl-1,3-benzoxazole-2-carboxylate

InChI

InChI=1S/C10H9NO3/c1-6-3-4-7-8(5-6)14-9(11-7)10(12)13-2/h3-5H,1-2H3

InChI Key

CFZRIKMQVHDVLI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(O2)C(=O)OC

Origin of Product

United States

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